molecular formula C4H2F6 B1440624 (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene CAS No. 692-49-9

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No.: B1440624
CAS No.: 692-49-9
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
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Description

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is a fluorinated alkene with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobutane with a dehydrohalogenating agent under controlled conditions. This process requires precise temperature and pressure settings to ensure the desired isomer is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:

    Addition Reactions: Due to the presence of a double bond, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

    Hydrogenation: Using hydrogen gas in the presence of a palladium or platinum catalyst.

    Oxidation: Using oxidizing agents like potassium permanganate or ozone.

Major Products:

    Epoxides: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Halogenated Alkenes: Formed through halogenation reactions.

Scientific Research Applications

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Employed in the production of specialty polymers and as a solvent in certain chemical processes.

Mechanism of Action

The mechanism by which (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene exerts its effects is primarily through its reactivity with various chemical species. The presence of multiple fluorine atoms increases the compound’s electronegativity, making it a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

    (2E)-1,1,1,4,4,4-Hexafluorobut-2-ene: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    1,1,1,3,3,3-Hexafluoropropane: A similar fluorinated compound with one less carbon atom.

    1,1,1,2,2,2-Hexafluoroethane: Another fluorinated alkane with a shorter carbon chain.

Uniqueness: (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical properties and chemical behaviors compared to its E-isomer and other similar fluorinated compounds.

Properties

IUPAC Name

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLSXYRJFEOTA-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(F)(F)F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883476
Record name (Z)-1,1,1,4,4,4-Hexafluoro-2-butene
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Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)-
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CAS No.

692-49-9
Record name cis-1,1,1,4,4,4-Hexafluoro-2-butene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)-
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Record name (Z)-1,1,1,4,4,4-Hexafluoro-2-butene
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Record name (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene
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Synthesis routes and methods I

Procedure details

Hexafluoro-2-butene was passed over at a flow rate of 12 g/h over 20 cc of fluorinated chromia catalyst in a Monel tube reactor (0.5 inch×14 inch) at 250° C.
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Synthesis routes and methods II

Procedure details

960 g of 1,2-dichloro-1,1,4,4,4-pentafluorobutane were added dropwise to a mixture of 3 1 of distilled tetramethylene sulphone and 830 g of dried potassium fluoride at 190° C. and 1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it was formed. The product thus obtained was redistilled to give 650 g of 1,1,1,4,4,4-hexafluorobut-2-ene having a boiling point of 8° C at atmospheric pressure.
Quantity
960 g
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reactant
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0 (± 1) mol
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830 g
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Synthesis routes and methods III

Procedure details

200 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane were added dropwise to a mixture of 195 ml of distilled tetramethylene sulphone and 87 g of dried potassium fluoride at 190° C. and the 1,1,1,4,4,4-hexafluorobut-2-ene which formed was continuously distilled off. 135 g of 1,1,1,4,4,4-hexafluorobut-2-ene were obtained.
Quantity
200 g
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reactant
Reaction Step One
Quantity
195 mL
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Reaction Step One
Quantity
87 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of HFO-1336mzz(Z)?

A1: Research highlights its use as a component in refrigerant blends, foam blowing agents, and cleaning agents (solvents). [, , , , ] This is largely due to its azeotrope-like properties when combined with specific compounds, leading to consistent composition even during open system use. []

Q2: Why is HFO-1336mzz(Z) considered a more environmentally friendly alternative to traditional refrigerants?

A2: HFO-1336mzz(Z) is touted as a low-GWP alternative to long-lived halogenated greenhouse gases. [] Its shorter atmospheric lifetime potentially translates to a reduced contribution to global warming compared to its predecessors.

Q3: How widespread is the use of HFO-1336mzz(Z)?

A3: Atmospheric measurements reveal its presence since 2018, with increasing detection frequency in various locations. [] Swiss and Dutch emission estimates suggest a growing application of this compound. []

Q4: What is the chemical structure and molecular formula of HFO-1336mzz(Z)?

A4: HFO-1336mzz(Z), chemically named (Z)-1,1,1,4,4,4-hexafluoro-2-butene, has the molecular formula C4H2F6. [, ] It features a double bond between the second and third carbon atoms, with the "Z" designation indicating a cis configuration of the fluorine atoms around the double bond.

Q5: What are the potential environmental concerns associated with HFO-1336mzz(Z)?

A5: While considered an improvement over previous-generation refrigerants, the long-term effects of HFO-1336mzz(Z)'s degradation products remain under investigation. [] Furthermore, its production process may involve the release of potent greenhouse gases like CFC-113a (CF3CCl3). []

Q6: What specific compositions involving HFO-1336mzz(Z) exhibit azeotrope-like behavior?

A6: Studies demonstrate azeotrope-like properties when HFO-1336mzz(Z) is combined with (Z)-1-chloro-3,3,3-trifluoropropene (1233Z), [] 2-chloropropane, [, ] and E-1,1,1,4,4,4-hexafluoro-2-butene. [] Other mixtures explored include combinations with methyl formate, trans-1,2-dichloroethylene, pentane, and various fluorinated hydrocarbons. [, , , ]

Q7: Has HFO-1336mzz(Z) been investigated for use in high-temperature heat pumps?

A7: Yes, research explores its application in high-temperature heat pumps, focusing on its performance at elevated temperatures and compatibility with specific lubricants. [, , ]

Q8: What are the key considerations for formulating HFO-1336mzz(Z) in different applications?

A8: Formulation requires careful consideration of material compatibility, particularly with lubricants and other working fluid components. [, , ] Stability at different temperatures and under various operating conditions is crucial. []

Q9: Are there established analytical methods for detecting and quantifying HFO-1336mzz(Z)?

A9: Atmospheric monitoring involves techniques capable of detecting trace amounts of HFO-1336mzz(Z) and distinguishing it from similar compounds. [] These methods, while not explicitly detailed in the provided abstracts, likely involve advanced chromatographic and spectroscopic techniques. []

Q10: What are the research priorities regarding HFO-1336mzz(Z)?

A10: Future research should focus on understanding the long-term environmental fate of HFO-1336mzz(Z) and its degradation products. [] Developing sustainable production methods that minimize the use and release of high-GWP substances is critical. [] Additionally, optimizing its performance and compatibility in various applications, particularly in high-temperature scenarios, remains important. [, , ]

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